Disodium 7,7'-iminobis(4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate)
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Description
Disodium 7,7'-iminobis(4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate), also known as Disodium 7,7'-iminobis(4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate), is a useful research compound. Its molecular formula is C32H23N5NaO8S2 and its molecular weight is 692.7 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Direct Red 31, also known as disodium;4-hydroxy-7-[(5-hydroxy-6-phenyldiazenyl-7-sulfonatonaphthalen-2-yl)amino]-3-phenyldiazenylnaphthalene-2-sulfonate, is primarily used as a dyeing agent for various materials, including cotton fabrics . Its primary targets are the fibers of these materials, where it adheres to the fabric molecules without the help from other chemicals .
Mode of Action
The mode of action of Direct Red 31 involves the formation of stable, colored complexes through a series of chemical reactions with the substrate . This process involves electron transfer and bonding, resulting in a vivid and long-lasting coloration of the material . The dye is applied directly to the substrate in a neutral or alkaline bath .
Biochemical Pathways
When used in a photocatalytic degradation process, it has been observed that substrate concentrations, catalyst, ph, oxidant present and temperature affect dye degradation .
Pharmacokinetics
In terms of its behavior in an aqueous solution, it has been observed that the dye’s concentration, the presence of a catalyst, ph, oxidant, and temperature can affect its degradation .
Result of Action
The result of the action of Direct Red 31 is the coloration of the target material. The dye forms complexes with the material, leading to a change in its color . In a photocatalytic degradation process, the dye can be degraded, with the maximum degradation reported to be 68.24% under optimal conditions .
Action Environment
The action of Direct Red 31 is influenced by several environmental factors. The pH, temperature, and the presence of other chemicals can affect the dye’s ability to color materials and its degradation in a photocatalytic process . For instance, the optimal conditions for maximum degradation of the dye were found to be a pH of 10.9, a dye concentration of 216.6 mg/L, and a temperature of 27 °C .
Biochemical Analysis
Biochemical Properties
Disodium 7,7’-iminobis(4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate) plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to bind with proteins through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. It can also interact with enzymes, potentially inhibiting or altering their activity. For instance, it has been observed to inhibit certain oxidoreductases, affecting the redox balance within cells .
Cellular Effects
The effects of Disodium 7,7’-iminobis(4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate) on cellular processes are diverse and depend on the concentration and exposure duration. At lower concentrations, it may not significantly impact cell viability. At higher concentrations, it can induce cytotoxic effects, leading to cell death. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis .
Molecular Mechanism
The molecular mechanism of Disodium 7,7’-iminobis(4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate) involves its interaction with cellular biomolecules. It can bind to DNA, potentially causing mutations and affecting gene expression. Additionally, it can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This compound’s ability to generate reactive oxygen species (ROS) further contributes to its cytotoxic effects, leading to oxidative damage to cellular components .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Disodium 7,7’-iminobis(4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate) can change over time. This compound is relatively stable under standard storage conditions but can degrade under extreme pH or temperature conditions. Long-term exposure to this compound in vitro has been associated with chronic cytotoxic effects, including altered cell morphology and reduced proliferation rates .
Dosage Effects in Animal Models
The effects of Disodium 7,7’-iminobis(4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate) in animal models vary with dosage. At low doses, it may not exhibit significant toxicity. At higher doses, it can cause adverse effects, including liver and kidney damage. Studies have shown that this compound can induce oxidative stress and inflammation in animal tissues, leading to organ dysfunction .
Metabolic Pathways
Disodium 7,7’-iminobis(4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate) is metabolized in the liver through phase I and phase II metabolic pathways. It undergoes reduction and conjugation reactions, leading to the formation of various metabolites. These metabolites can interact with cellular enzymes and cofactors, potentially affecting metabolic flux and altering metabolite levels .
Transport and Distribution
Within cells and tissues, Disodium 7,7’-iminobis(4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate) is transported and distributed through passive diffusion and active transport mechanisms. It can bind to transport proteins, facilitating its movement across cellular membranes. This compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .
Subcellular Localization
Disodium 7,7’-iminobis(4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate) is primarily localized in the cytoplasm but can also be found in other subcellular compartments, such as the nucleus and mitochondria. Its localization is influenced by targeting signals and post-translational modifications. The presence of this compound in the mitochondria can disrupt mitochondrial function, leading to impaired energy production and increased ROS generation .
Properties
CAS No. |
5001-72-9 |
---|---|
Molecular Formula |
C32H23N5NaO8S2 |
Molecular Weight |
692.7 g/mol |
IUPAC Name |
disodium;4-hydroxy-7-[(5-hydroxy-6-phenyldiazenyl-7-sulfonatonaphthalen-2-yl)amino]-3-phenyldiazenylnaphthalene-2-sulfonate |
InChI |
InChI=1S/C32H23N5O8S2.Na/c38-31-25-13-11-23(15-19(25)17-27(46(40,41)42)29(31)36-34-21-7-3-1-4-8-21)33-24-12-14-26-20(16-24)18-28(47(43,44)45)30(32(26)39)37-35-22-9-5-2-6-10-22;/h1-18,33,38-39H,(H,40,41,42)(H,43,44,45); |
InChI Key |
XLAYJHIGFVPYRY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=CC=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=CC=C6)S(=O)(=O)O)S(=O)(=O)O.[Na] |
Key on ui other cas no. |
5001-72-9 |
Synonyms |
C.I. 29100 Direct Pink 12B Direct Red 12B Direct Red 31 |
Origin of Product |
United States |
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